3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline
Description
Properties
IUPAC Name |
4-methylsulfonyl-3-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(14,15)11-3-2-9(12)8-10(11)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRJRTMDHUKPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244393 | |
| Record name | 4-(Methylsulfonyl)-3-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-45-5 | |
| Record name | 4-(Methylsulfonyl)-3-(4-morpholinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylsulfonyl)-3-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline typically involves the following steps:
Nitration: Aniline is nitrated to form 4-nitroaniline.
Reduction: The nitro group of 4-nitroaniline is reduced to form 4-aminophenylamine.
Sulfonylation: 4-aminophenylamine undergoes sulfonylation with methylsulfonyl chloride to form 4-(methylsulfonyl)aniline.
Morpholine Substitution: Finally, 4-(methylsulfonyl)aniline reacts with morpholine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, while the methylsulfonyl group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
4-(Morpholin-4-ylsulfonyl)aniline
- Structure : Morpholine-sulfonyl group at position 4 (vs. morpholine at position 3 and methylsulfonyl at position 4 in the target compound).
- Molecular Formula : C₁₀H₁₄N₂O₃S (average mass: 242.293 g/mol) .
- Key Differences :
- The sulfonyl group directly links to the morpholine ring, creating a more rigid structure compared to the target compound’s separated substituents.
- Positional isomerism may alter electronic effects (e.g., electron-withdrawing sulfonyl vs. morpholine’s electron-donating nature) and steric interactions in biological systems.
N-(4-(1H-Indol-1-yl)phenyl)-3-(methylsulfonyl)aniline (4c)
- Structure : Methylsulfonyl at position 3 and indole-substituted phenyl group at position 4 .
- Synthesis : Yield of 16% via Pd-catalyzed Suzuki coupling and chromatography .
- The methylsulfonyl group at position 3 (vs. position 4) may influence binding affinity in enzyme inhibition studies.
Morpholine-Modified Analogues
3-(Morpholin-4-ylmethyl)aniline
- Molecular Formula : C₁₁H₁₆N₂O (average mass: 192.26 g/mol) .
- Absence of the sulfonyl group reduces electron-withdrawing effects, which may decrease stability in oxidative environments .
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline
- Structure : 2,6-Dimethylmorpholine-sulfonyl group at position 3.
- Molecular Formula : C₁₂H₁₈N₂O₃S (InChIKey: ZHDKFRBHCZXAJB-UHFFFAOYSA-N) .
- Increased lipophilicity compared to the unsubstituted morpholine in the target compound .
Sulfonyl-Containing Analogues
4-(Methylsulfonyl)aniline
- Synthesis : Prepared via hydrolysis of intermediates in concentrated HCl, yielding a purity >95% .
- Key Differences :
3-[(Morpholin-4-yl)carbonyl]aniline
Biological Activity
3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline is an organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a morpholine ring and a methylsulfonyl group, contribute to its diverse biological activities, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₆N₂O₃S
- Molecular Weight : 256.32 g/mol
- Structural Features : Contains a morpholine ring and a methylsulfonyl group attached to an aniline backbone.
Biological Activities
This compound exhibits several biological activities, including:
- Anti-inflammatory Activity :
- Antimicrobial Activity :
- Anticancer Potential :
The biological activities of this compound are attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression.
- Cell Signaling Modulation : It is believed to affect cell signaling pathways related to stress responses and metabolic regulation.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anti-inflammatory Studies :
- Antimicrobial Studies :
- Cytotoxicity Assays :
Q & A
Q. What are the common synthetic routes for preparing 3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline, and how can reaction conditions be optimized?
The synthesis typically involves introducing the morpholine and methylsulfonyl groups via nucleophilic substitution or coupling reactions. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are effective for attaching aromatic amines to heterocyclic systems . Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalyst systems : Pd(OAc)₂ with ligands like XPhos improves yield in aryl amination .
- Temperature control : Reactions at 100°C balance reaction rate and side-product formation .
- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc) isolates the product effectively .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
- ¹H/¹³C NMR :
- HRMS : Exact mass matching (e.g., [M+H]⁺) confirms molecular formula. Discrepancies >5 ppm suggest impurities .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing substituents to the aniline core be addressed?
Regioselectivity is influenced by electronic and steric factors:
- Electron-withdrawing groups (e.g., –SO₂CH₃) : Direct electrophilic substitution to the para position due to meta-directing effects .
- Steric hindrance : Bulky reagents favor substitution at less hindered positions. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution .
- Protecting groups : Temporary protection of the amine (–NH₂) with Boc groups prevents unwanted side reactions during sulfonation .
Q. What strategies resolve contradictions in biological activity data for morpholine-containing analogs?
- Structural analogs : Compare activity of this compound with derivatives like 4-(methylsulfonyl)phenyl-based inhibitors to identify critical pharmacophores .
- Dose-response assays : Validate activity trends across multiple concentrations to rule out false positives .
- Crystallography : Co-crystal structures with target proteins (e.g., DNA gyrase) clarify binding modes .
Q. How can computational methods predict the reactivity and stability of this compound?
- DFT calculations : Evaluate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate conformational flexibility of the morpholine ring under physiological conditions .
- Docking studies : Assess binding affinity to targets like VAP-1 or CYP enzymes using AutoDock Vina .
Data Analysis and Optimization
Q. How should researchers analyze conflicting spectral data (e.g., unexpected peaks in NMR)?
- Impurity profiling : Compare HRMS data to identify byproducts (e.g., incomplete sulfonation intermediates) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
- X-ray crystallography : Definitive structural confirmation resolves ambiguities in substituent positioning .
Q. What experimental design principles minimize byproducts during scale-up synthesis?
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Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
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In-line monitoring : ReactIR or HPLC tracks reaction progress in real time .
-
Table: Yield optimization for Pd-catalyzed amination
Catalyst Ligand Solvent Temp (°C) Yield (%) Pd(OAc)₂ XPhos Toluene 100 78 PdCl₂ BINAP DMF 120 65
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
